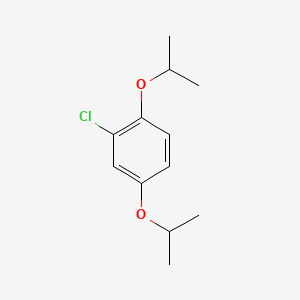

Benzene, 2-chloro-1,4-bis(1-methylethoxy)-

Description

BenchChem offers high-quality Benzene, 2-chloro-1,4-bis(1-methylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-chloro-1,4-bis(1-methylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61886-39-3 |

|---|---|

Molecular Formula |

C12H17ClO2 |

Molecular Weight |

228.71 g/mol |

IUPAC Name |

2-chloro-1,4-di(propan-2-yloxy)benzene |

InChI |

InChI=1S/C12H17ClO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9(3)4/h5-9H,1-4H3 |

InChI Key |

KHJPWDHXQSXQRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)OC(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 2 Chloro 1,4 Bis 1 Methylethoxy

Alkylation Approaches for Aromatic Ring Functionalization

The introduction of the two isopropoxy groups onto the aromatic core is a key transformation in the synthesis of the target molecule. This is typically achieved through alkylation reactions, with the Williamson ether synthesis being a prominent method.

Nucleophilic aromatic substitution (SNAr) provides a direct route to forming the aryl ether bonds. A common strategy involves the reaction of a suitably substituted hydroquinone (B1673460) with an isopropyl halide in the presence of a base. A plausible and frequently employed method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction.

For the synthesis of the target compound, a potential starting material is chlorohydroquinone (B41787). The two hydroxyl groups of chlorohydroquinone can be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding diphenoxide. This dianion then acts as a nucleophile, reacting with two equivalents of an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, to yield Benzene (B151609), 2-chloro-1,4-bis(1-methylethoxy)-.

Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Chlorohydroquinone | 2-Bromopropane | K2CO3 | Acetone (B3395972) | Reflux | 85-95 |

| Chlorohydroquinone | 2-Iodopropane (B156323) | NaH | DMF | 25-50 | >90 |

Note: The data in this table is illustrative and based on typical conditions for Williamson ether synthesis. Actual yields may vary depending on specific reaction parameters.

While direct Friedel-Crafts alkylation with isopropyl halides can be prone to carbocation rearrangements and polyalkylation, an alternative approach involves Friedel-Crafts acylation followed by reduction. However, this method is more suitable for introducing alkyl groups directly bonded to the aromatic ring rather than through an oxygen atom.

For the synthesis of an isopropyl analogue where the isopropyl groups are directly attached to the benzene ring, one could consider the Friedel-Crafts acylation of a suitable aromatic precursor with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This would yield a diketone, which could then be reduced to the corresponding diisopropyl derivative. Common reduction methods include the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This multi-step process, while indirect for the target molecule, is a valuable strategy for synthesizing related alkylated aromatic compounds.

Halogenation Procedures for Introducing Aryl Chloride Functionality

The introduction of the chlorine atom onto the aromatic ring can be achieved either by starting with a pre-chlorinated precursor, as described above, or by halogenating the 1,4-diisopropoxybenzene (B1346915) intermediate.

The direct chlorination of 1,4-diisopropoxybenzene is a viable route to obtaining the target compound. The two isopropoxy groups are ortho-, para-directing and activating, meaning that electrophilic substitution will be directed to the positions ortho to the alkoxy groups. Since the para positions are blocked, chlorination is expected to occur at one of the available ortho positions.

Various chlorinating agents can be employed for this electrophilic aromatic substitution. Common reagents include chlorine gas (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the regioselectivity and the extent of chlorination (mono- vs. di-chlorination).

Table 2: Reagents for Electrophilic Chlorination of 1,4-Diisopropoxybenzene

| Chlorinating Agent | Catalyst/Conditions | Expected Major Product |

| Cl2 | FeCl3, dark | Benzene, 2-chloro-1,4-bis(1-methylethoxy)- |

| SO2Cl2 | Acetonitrile, reflux | Benzene, 2-chloro-1,4-bis(1-methylethoxy)- |

| N-Chlorosuccinimide (NCS) | Acetic acid | Benzene, 2-chloro-1,4-bis(1-methylethoxy)- |

Note: The regioselectivity is dictated by the directing effects of the isopropoxy groups.

For highly regioselective halogenation, a directed ortho-metalation (DoM) approach can be considered. This involves the deprotonation of an aromatic C-H bond adjacent to a directing group, followed by quenching the resulting aryl lithium or aryl magnesium species with an electrophilic chlorine source.

In the case of 1,4-diisopropoxybenzene, the alkoxy groups can direct the lithiation to the ortho positions. Treatment with a strong base like n-butyllithium (n-BuLi) would generate a lithiated intermediate. Subsequent reaction with a chlorinating agent such as hexachloroethane (B51795) (C2Cl6) or N-chlorosuccinimide (NCS) would then introduce the chlorine atom at the desired position with high precision. This method offers excellent control over the position of halogenation, which can be particularly advantageous when other positions are sterically accessible.

Convergent and Linear Synthetic Pathways

The synthesis of Benzene, 2-chloro-1,4-bis(1-methylethoxy)- can be designed using either a linear or a convergent approach.

A linear synthesis involves a step-by-step modification of a single starting material. An example of a linear synthesis for the target compound would be:

Start with hydroquinone.

Chlorinate hydroquinone to form chlorohydroquinone.

Perform a double Williamson ether synthesis on chlorohydroquinone with an isopropyl halide to yield the final product.

Another linear approach would be:

Start with hydroquinone.

Perform a double Williamson ether synthesis to form 1,4-diisopropoxybenzene.

Carry out an electrophilic chlorination of 1,4-diisopropoxybenzene to obtain the target molecule.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in the later stages. For a relatively simple molecule like Benzene, 2-chloro-1,4-bis(1-methylethoxy)-, a purely convergent approach is less common. However, one could consider the synthesis of a chlorinated fragment and an isopropoxy-containing fragment that are then coupled, although for this specific target, a linear approach is generally more straightforward and efficient.

Stepwise Functionalization of Benzene Precursors

The synthesis of Benzene, 2-chloro-1,4-bis(1-methylethoxy)- can theoretically commence from simple benzene precursors through a sequence of electrophilic aromatic substitution and subsequent functional group manipulations. A plausible, though less common, approach would involve the initial chlorination of a suitable benzene derivative, followed by the introduction of the two isopropoxy groups.

One potential pathway begins with the chlorination of benzene to form chlorobenzene (B131634). This is a well-established industrial process, typically carried out using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The subsequent steps would involve the introduction of two hydroxyl groups (hydroxylation) at the 1 and 4 positions relative to the chloro substituent, a challenging feat in terms of regioselectivity. Direct hydroxylation of chlorobenzene tends to yield a mixture of isomers and is often inefficient.

A more controlled, albeit lengthy, stepwise approach could involve:

Nitration of Chlorobenzene: Introduction of a nitro group, which is an ortho-, para- director. This would yield a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene (B41953).

Separation of Isomers: The desired 1-chloro-4-nitrobenzene would need to be separated from the ortho isomer.

Introduction of a Second Functional Group: Further functionalization to introduce a precursor for the second hydroxyl group would be necessary, followed by reduction of the nitro group and subsequent conversion of both functional groups to hydroxyls to form 2-chlorohydroquinone.

Etherification: The final step would be the dialkylation of the resulting 2-chlorohydroquinone with an isopropylating agent.

Synthesis from Pre-functionalized Aromatic Building Blocks

A more direct and widely utilized approach for the synthesis of Benzene, 2-chloro-1,4-bis(1-methylethoxy)- involves starting with a pre-functionalized aromatic compound that already contains the desired arrangement of chloro and hydroxyl groups. The key starting material for this methodology is 2-chlorohydroquinone.

The primary reaction employed in this approach is the Williamson ether synthesis , a robust and versatile method for forming ethers. This reaction involves the O-alkylation of an alcohol or a phenoxide with an alkyl halide. byjus.com In the context of synthesizing the target compound, 2-chlorohydroquinone is reacted with an isopropylating agent, such as 2-bromopropane or 2-iodopropane, in the presence of a base.

The general reaction scheme is as follows:

Deprotonation: A suitable base is used to deprotonate the two hydroxyl groups of 2-chlorohydroquinone, forming a more nucleophilic phenoxide intermediate.

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the ether linkages. byjus.com

Commonly used bases for this transformation include strong bases like sodium hydride (NaH) or potassium hydride (KH) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). richmond.edu Alternatively, weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be employed, often in polar aprotic solvents like acetone or acetonitrile, which can facilitate the reaction, particularly with more reactive alkylating agents. google.com

Table 1: Typical Reagents for Williamson Ether Synthesis of Benzene, 2-chloro-1,4-bis(1-methylethoxy)-

| Role | Example Reagents |

| Aromatic Precursor | 2-Chlorohydroquinone |

| Alkylating Agent | 2-Bromopropane, 2-Iodopropane |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Potassium Hydroxide (KOH) |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) |

This method offers significant advantages over stepwise functionalization, primarily in its efficiency and selectivity, as the core aromatic structure with the required substituents is already in place.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of the synthesis of Benzene, 2-chloro-1,4-bis(1-methylethoxy)- from 2-chlorohydroquinone focuses on maximizing the yield and purity of the final product by carefully controlling various reaction parameters. Key factors that are typically investigated in academic and industrial settings include the choice of base, solvent, alkylating agent, reaction temperature, and reaction time.

Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong base like sodium hydride in an aprotic solvent like DMF ensures complete deprotonation of the hydroquinone, leading to a faster reaction. richmond.edu However, handling NaH requires anhydrous conditions. A milder and more common choice is potassium carbonate in acetone or DMF. google.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can also enhance the reaction rate when using carbonate bases by facilitating the transfer of the phenoxide into the organic phase.

Alkylating Agent: While both 2-bromopropane and 2-iodopropane can be used, 2-iodopropane is generally more reactive due to the better leaving group ability of iodide compared to bromide. However, 2-bromopropane is often more cost-effective. An excess of the alkylating agent is typically used to ensure complete dialkylation and minimize the formation of the mono-alkylated intermediate.

Temperature and Reaction Time: The reaction temperature is a crucial parameter. Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as elimination reactions of the alkyl halide, especially with secondary halides like 2-bromopropane. byjus.com The optimal temperature is often determined empirically to achieve a reasonable reaction rate without significant byproduct formation. Typical temperatures for Williamson ether synthesis range from room temperature to the reflux temperature of the solvent, which can be between 50-100 °C. byjus.com The reaction is usually monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion, with reaction times typically ranging from a few hours to overnight. chemicalbook.com

Table 2: Hypothetical Data for Optimization of Reaction Conditions

| Entry | Base (equiv.) | Solvent | Alkylating Agent (equiv.) | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (2.5) | Acetone | 2-Bromopropane (2.2) | Reflux | 24 | 75 |

| 2 | K₂CO₃ (2.5) | DMF | 2-Bromopropane (2.2) | 80 | 12 | 85 |

| 3 | NaH (2.2) | THF | 2-Bromopropane (2.2) | 60 | 8 | 90 |

| 4 | K₂CO₃ (2.5) | DMF | 2-Iodopropane (2.2) | 80 | 8 | 92 |

This table is illustrative and based on general principles of Williamson ether synthesis; specific experimental data for this compound is not widely published.

By systematically varying these parameters, an optimized protocol can be developed to achieve high yields (often in the range of 50-95% for laboratory preparations) and purity of Benzene, 2-chloro-1,4-bis(1-methylethoxy)-. byjus.com

Mechanistic Investigations of Chemical Transformations Involving Benzene, 2 Chloro 1,4 Bis 1 Methylethoxy

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Aryl Chloride Moiety

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, proceeding through an addition-elimination mechanism. chemistrysteps.com This pathway is distinct from SN1 and SN2 reactions and involves the formation of a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. wikipedia.orglibretexts.org The reactivity of the aryl halide is significantly influenced by the electronic nature of the substituents on the aromatic ring. pressbooks.pub

For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. qorganica.esmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgpressbooks.pub The position of these electron-withdrawing groups is crucial; they must be ortho or para to the leaving group to effectively delocalize the negative charge. pressbooks.pub

Influence of Steric Hindrance from Isopropoxy Groups on Reaction Kinetics

The isopropoxy groups in 2-chloro-1,4-diisopropoxybenzene are relatively bulky. Steric hindrance can play a significant role in chemical reactions by impeding the approach of a nucleophile to the reaction center. libretexts.org In the context of SNAr, the bulky isopropoxy groups ortho and para to the chloro substituent can sterically shield the carbon atom attached to the chlorine.

This steric congestion can increase the activation energy of the initial nucleophilic attack, thereby slowing down the reaction rate. libretexts.orgnih.gov The extent of this steric hindrance depends on the size of the incoming nucleophile. Larger nucleophiles will experience greater steric repulsion, leading to a more pronounced decrease in reaction kinetics. Studies on related systems have shown that bulky substituents near the reaction site can significantly diminish the rate of SN2 reactions, a principle that can be extended to the formation of the Meisenheimer complex in SNAr reactions. libretexts.org

Electronic Effects of Substituents on SNAr Pathways and Intermediate Stability

The electronic effects of the substituents on the benzene (B151609) ring are paramount in determining the feasibility and rate of SNAr reactions. uomustansiriyah.edu.iq In 2-chloro-1,4-diisopropoxybenzene, we have both electron-donating and electron-withdrawing groups.

Isopropoxy Groups (-O-iPr): These are strong electron-donating groups through resonance, due to the lone pairs on the oxygen atoms. They increase the electron density of the benzene ring, making it less electrophilic and thus less susceptible to nucleophilic attack. This deactivating effect is a significant barrier to SNAr reactions. chemistrysteps.com

Chloro Group (-Cl): The chlorine atom is electron-withdrawing through its inductive effect due to its high electronegativity. However, it is a weak electron-donator through resonance. The inductive effect generally outweighs the resonance effect, making the chloro group a net deactivator for electrophilic aromatic substitution but an activator for nucleophilic aromatic substitution, albeit a weak one. stackexchange.comvedantu.com

The combined electronic effect of two strong electron-donating isopropoxy groups and a weakly activating chloro group makes the benzene ring in 2-chloro-1,4-diisopropoxybenzene generally unreactive towards SNAr. For a successful SNAr reaction to occur on such a system, either a very powerful nucleophile or harsh reaction conditions would be necessary. orgoreview.com The stability of the potential Meisenheimer complex would be low because the electron-donating isopropoxy groups would destabilize the negative charge on the ring. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactivity of the Benzene Core

Electrophilic aromatic substitution (SEAr) is the characteristic reaction of aromatic compounds. wikipedia.org It involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of the reaction are determined by the substituents already present on the ring. wikipedia.org

In 2-chloro-1,4-diisopropoxybenzene, the substituents direct the incoming electrophile to specific positions:

Isopropoxy Groups (-O-iPr): These are strongly activating, ortho-, para-directing groups due to their strong electron-donating resonance effect. lkouniv.ac.in

Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. stackexchange.com The deactivation is due to its inductive electron withdrawal, while the ortho-, para-directing influence comes from its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) when the attack is at the ortho or para position. stackexchange.comlkouniv.ac.in

Oxidative and Reductive Transformations of 2-chloro-1,4-diisopropoxybenzene

The oxidative and reductive transformations of 2-chloro-1,4-diisopropoxybenzene would target different parts of the molecule.

Oxidation: The benzene ring itself is generally resistant to oxidation except under harsh conditions that would likely degrade the entire molecule. The isopropoxy groups, however, could potentially be oxidized at the benzylic-like ether oxygen, although this is not a common transformation. More likely, strong oxidizing agents could lead to the cleavage of the ether linkages or oxidation of the aromatic ring to quinone-like structures, especially given the electron-rich nature of the ring due to the isopropoxy groups.

Reduction: The chloro group can be removed through reductive dehalogenation. This can be achieved using various methods, such as catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst) or with reducing metals in the presence of an acid. The benzene ring can also be reduced to a cyclohexane (B81311) derivative under high pressure and temperature with a suitable catalyst (e.g., rhodium or ruthenium).

Transition Metal-Catalyzed Coupling Reactions for Further Derivatization

Aryl chlorides are often used as substrates in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions significantly expand the synthetic utility of 2-chloro-1,4-diisopropoxybenzene.

Common examples of such reactions include:

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov

Heck Reaction: An aryl chloride can be coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. ustc.edu.cn

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine. ustc.edu.cn

Sonogashira Coupling: This reaction involves the coupling of an aryl chloride with a terminal alkyne, catalyzed by both palladium and copper complexes, to form a substituted alkyne.

Advanced Spectroscopic and Computational Characterization Techniques for Benzene, 2 Chloro 1,4 Bis 1 Methylethoxy

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the isopropoxy groups. The benzene (B151609) ring has three protons, and their chemical shifts and coupling patterns are influenced by the chloro and diisopropoxy substituents. The isopropoxy groups will show a septet for the single methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. youtube.com Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts indicating whether they are substituted or directly bonded to hydrogen. The isopropoxy groups will exhibit two signals corresponding to the methine and methyl carbons. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic effects of the substituents on the benzene ring. youtube.com Although direct spectral data for this specific compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures like 1,4-diisopropylbenzene (B50396) and 2-chloro-1,4-dimethoxybenzene. chemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 2-chloro-1,4-bis(1-methylethoxy)- This is an interactive data table. Click on the headers to sort.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.3 | 115 - 130 | Multiplet |

| Isopropoxy CH | 4.4 - 4.7 | 70 - 75 | Septet |

| Isopropoxy CH₃ | 1.2 - 1.4 | 21 - 23 | Doublet |

| Aromatic C-Cl | N/A | 120 - 130 | Singlet |

Vibrational Spectroscopic Analysis (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups within "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-". These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the isopropoxy groups is observed between 3000-2850 cm⁻¹.

C-O stretching: The strong C-O stretching of the aryl ether linkage is expected in the 1270-1200 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is anticipated to be in the 800-600 cm⁻¹ region.

Aromatic C=C stretching: Vibrations corresponding to the benzene ring are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

Analysis of related compounds such as 1-chloro-4-methoxybenzene and other chloroalkanes provides a basis for these assignments. ias.ac.innist.gov

Table 2: Characteristic IR Absorption Bands for Benzene, 2-chloro-1,4-bis(1-methylethoxy)- This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Isopropoxy Group | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | ~1600, ~1500 | Medium |

| C-O-C Asymmetric Stretch | Aryl Ether | 1270 - 1200 | Strong |

Mass Spectrometry (GC-MS, LC-MS, UPLC-TOFMS) in Purity Assessment and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an indispensable tool for purity assessment and reaction monitoring. lcms.czhpst.cz

For "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-", the molecular weight is 242.73 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 242, along with an isotope peak (M+2) at m/z 244 with approximately one-third the intensity, characteristic of a monochlorinated compound.

Common fragmentation pathways would likely involve the cleavage of the ether bonds. Expected fragments include the loss of an isopropyl group ([M-43]⁺), propene ([M-42]⁺), or an entire isopropoxy group ([M-59]⁺). These fragmentation patterns can be compared with those of similar structures to confirm the identity of the compound. nist.govnist.gov

GC-MS: This technique is ideal for assessing the purity of volatile samples of the compound. It separates impurities from the main component before they enter the mass spectrometer, allowing for their individual identification. kau.edu.sa

LC-MS/UPLC-TOFMS: These methods are suited for monitoring the progress of a chemical reaction, such as the synthesis of the target compound. By analyzing samples from the reaction mixture over time, one can track the depletion of reactants and the formation of the product, providing valuable kinetic data. lcms.cz

Table 3: Predicted Mass Spectrometry Fragments This is an interactive data table. Click on the headers to sort.

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₂H₁₇ClO₂⁺ | 242/244 |

| [M - CH(CH₃)₂]⁺ | C₉H₁₀ClO₂⁺ | 199/201 |

| [M - OCH(CH₃)₂]⁺ | C₉H₁₀Cl⁺ | 153/155 |

X-ray Crystallography for Elucidating Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. docbrown.info If "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-" can be obtained as a single crystal, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov It provides a theoretical framework to complement and predict experimental findings.

Predictive Modeling of Spectroscopic Parameters

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to predict various spectroscopic parameters for "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-". nih.govnanobioletters.com By first optimizing the molecule's geometry to find its lowest energy conformation, one can then calculate:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the assignment of experimental spectra. nanobioletters.com

Vibrational Frequencies: Theoretical IR and Raman spectra can be computed. The calculated frequencies correspond to the different vibrational modes of the molecule, which helps in the interpretation of experimental vibrational spectra. researchgate.net

Electronic Properties: DFT calculations yield information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and electronic properties. nih.gov

Computational Studies of Reaction Energetics and Transition States

DFT is also a valuable tool for studying the mechanisms of chemical reactions. For the synthesis of "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-", DFT can be used to model the reaction pathway. This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which provides insight into the reaction rate.

These computational studies provide a molecular-level understanding of reaction mechanisms, helping to optimize reaction conditions and predict potential side products. nih.govresearchgate.net

Structure Reactivity and Structure Property Relationships of Benzene, 2 Chloro 1,4 Bis 1 Methylethoxy

Steric Repulsions and Conformational Preferences of the Isopropoxy Substituents

The spatial arrangement of the two bulky isopropoxy groups and the adjacent chlorine atom in "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-" is largely governed by the need to minimize steric repulsions. The isopropoxy group, with its branched isopropyl moiety, exerts significant steric hindrance. The steric demand of a substituent can be quantified by its A-value, which represents the energy difference when the group is in an axial versus an equatorial position on a cyclohexane (B81311) ring. masterorganicchemistry.comwikipedia.org While directly applicable to cyclohexanes, A-values serve as a useful proxy for the general bulkiness of a substituent. The isopropyl group has a notable A-value, indicating its considerable size. masterorganicchemistry.com

In "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-", the two isopropoxy groups are positioned para to each other, but the chlorine atom is ortho to one of them. This arrangement creates significant steric crowding. To alleviate this, the isopropoxy groups are not free to rotate randomly around the oxygen-aromatic carbon bond. Instead, they will adopt preferred conformations that orient the bulky methyl groups away from the chlorine atom and the other isopropoxy group.

Computational studies on related ortho-substituted aromatic amides and alcohols show that steric hindrance can dramatically increase the energy barriers to rotation around the bond connecting the substituent to the aromatic ring. nsf.govnih.gov For "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-", the rotation around the C(aromatic)-O bonds will be restricted. The most stable conformations would likely involve the C-H bond of the isopropyl group's tertiary carbon lying in or near the plane of the benzene (B151609) ring, pointing away from the adjacent substituent. The presence of the ortho-chlorine atom next to one isopropoxy group will likely cause that group to have a higher rotational barrier and a more constrained conformation compared to the isopropoxy group that is only flanked by hydrogen atoms on the ring. youtube.com The interplay of these steric forces dictates the molecule's three-dimensional shape, which in turn influences its packing in the solid state and its interactions with other molecules.

Table 1: Comparative A-Values of Relevant Substituents

| Substituent | A-Value (kcal/mol) | Relative Steric Bulk |

| -Cl (Chloro) | 0.43 | Moderate |

| -OCH(CH₃)₂ (Isopropoxy) | ~2.15 (estimated from isopropyl) | High |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | High |

| -C(CH₃)₃ (tert-Butyl) | 4.9 | Very High |

Note: The A-value for the isopropoxy group is estimated to be similar to that of the isopropyl group. Data sourced from references masterorganicchemistry.com and wikipedia.org.

Electronic Influence of Chlorine and Alkoxy Groups on Aromatic Ring Reactivity

The reactivity of the aromatic ring in "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-" towards electrophilic substitution is controlled by the combined electronic effects of the chlorine atom and the two isopropoxy groups. lumenlearning.com These substituents exert both inductive and resonance effects, which can either donate or withdraw electron density from the benzene ring. libretexts.orgminia.edu.eg

Inductive Effect (-I): Both oxygen and chlorine are more electronegative than carbon. Consequently, the chlorine atom and the oxygen atoms of the isopropoxy groups withdraw electron density from the aromatic ring through the sigma bonds. libretexts.org This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

Resonance Effect (+R): The chlorine atom and the oxygen atoms of the isopropoxy groups possess lone pairs of electrons that can be delocalized into the aromatic pi-system through resonance. libretexts.orgminia.edu.eg This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions relative to the substituent. pitt.edu This resonance effect activates the ring towards electrophilic attack.

In the case of "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-", there is a competition between the deactivating inductive effects and the activating resonance effects of the substituents.

Alkoxy groups (-OR): For alkoxy groups, the resonance effect (+R) is significantly stronger than their inductive effect (-I). libretexts.org Therefore, the two isopropoxy groups are considered activating groups and direct incoming electrophiles to the ortho and para positions.

The net effect on the aromatic ring's reactivity is a sum of these individual contributions. The two strongly activating isopropoxy groups will dominate the electronic character of the ring, making the molecule as a whole activated towards electrophilic aromatic substitution compared to benzene. The deactivating nature of the chlorine atom will slightly temper this activation. The positions most susceptible to electrophilic attack will be those ortho to the isopropoxy groups, though steric hindrance from the bulky groups will also play a crucial role in determining the final product distribution. msu.edu

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para_ | Electronic Effect Summary |

| -Cl (Chloro) | 0.37 | 0.23 | -I > +R (Deactivating, o,p-directing) |

| -OCH₃ (Methoxy) | 0.12 | -0.27 | +R > -I (Activating, o,p-directing) |

Note: Hammett constants quantify the electron-donating or electron-withdrawing influence of substituents on a benzene ring. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character. Data for methoxy (B1213986) is used as a proxy for isopropoxy, as they have similar electronic effects. Data sourced from references viu.ca and utexas.edu.

Intermolecular Interactions and Their Impact on Molecular Assembly

The way "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-" molecules arrange themselves in the condensed phase (liquid or solid) is determined by the sum of various non-covalent interactions. harvard.edu These interactions, while weaker than covalent bonds, dictate physical properties such as melting point, boiling point, and solubility.

The primary intermolecular forces at play for this molecule are:

Dipole-Dipole Interactions: The C-Cl bond and the C-O bonds are polar due to the differences in electronegativity between the atoms. This polarity creates a net molecular dipole moment. Consequently, molecules will align themselves to maximize the attraction between the positive end of one molecule's dipole and the negative end of another's.

Weak Hydrogen Bonds: While there are no classic hydrogen bond donors (like O-H or N-H), the molecule can act as a hydrogen bond acceptor. The oxygen atoms of the isopropoxy groups and the chlorine atom have lone pairs of electrons and can interact with weakly acidic C-H bonds from neighboring molecules, forming C-H···O or C-H···Cl interactions. These interactions are weaker than traditional hydrogen bonds but can collectively contribute to the stability of the crystal lattice.

The crystal packing of this molecule will be a compromise between maximizing attractive forces and accommodating the steric bulk of the isopropoxy groups. Studies on other chlorinated and dimethoxybenzene derivatives show that interactions involving the chlorine atom (such as Cl···Cl or S···Cl contacts in some systems) and hydrogen bonding can be significant in directing the crystal packing. mdpi.comsemanticscholar.org It is likely that the molecules of "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-" would pack in a way that minimizes empty space and optimizes the various dipole-dipole and van der Waals interactions, potentially forming layered or herringbone structures commonly seen in aromatic compounds. nih.gov The specific arrangement will be highly dependent on the subtle balance of these varied intermolecular forces. rsc.org

Table 3: Potential Intermolecular Interactions in Benzene, 2-chloro-1,4-bis(1-methylethoxy)-

| Interaction Type | Description | Expected Relative Strength |

| London Dispersion Forces | Attraction due to temporary, induced dipoles across the molecule. | Strong (due to large molecular size) |

| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the C-O and C-Cl bonds. | Moderate |

| C-H···O Hydrogen Bonds | Weak interaction between aromatic/aliphatic C-H and isopropoxy oxygen. | Weak |

| C-H···Cl Hydrogen Bonds | Weak interaction between aromatic/aliphatic C-H and the chlorine atom. | Weak |

Applications of Benzene, 2 Chloro 1,4 Bis 1 Methylethoxy in Chemical Research and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Scaffolds

The molecular architecture of Benzene (B151609), 2-chloro-1,4-bis(1-methylethoxy)- positions it as a potential building block in the synthesis of more complex organic molecules. The chlorine atom on the benzene ring can serve as a leaving group in various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, the isopropoxy groups can influence the regioselectivity of these reactions and can be cleaved under certain conditions to yield dihydroxy-substituted benzene derivatives, which are themselves valuable intermediates.

While specific examples of its use in the synthesis of complex scaffolds are not readily found in the surveyed literature, compounds with similar substitution patterns are often employed in the construction of larger molecules with potential applications in medicinal chemistry and materials science. The combination of a halogenated site for cross-coupling reactions and ether functionalities for solubility and structural modification makes such compounds attractive starting materials in multi-step synthetic sequences.

Potential Utility as a Ligand Precursor in Coordination Chemistry

The oxygen atoms of the two isopropoxy groups in Benzene, 2-chloro-1,4-bis(1-methylethoxy)- possess lone pairs of electrons that could potentially coordinate to metal centers, suggesting its utility as a precursor for the synthesis of ligands in coordination chemistry. Modification of the benzene ring, for instance by replacing the chlorine atom with other donor groups, could lead to the formation of multidentate ligands.

These ligands could then be used to form coordination complexes with various transition metals. The properties of such complexes, including their catalytic activity, magnetic properties, and photophysical behavior, would be influenced by the nature of the metal ion and the steric and electronic environment provided by the ligand derived from Benzene, 2-chloro-1,4-bis(1-methylethoxy)-. However, specific research detailing the synthesis and characterization of ligands or metal complexes derived from this particular compound is not prominently featured in the available chemical literature.

Exploration in Polymer Chemistry and Advanced Materials (e.g., electronic or optical materials)

Substituted benzenes are fundamental components in the synthesis of a wide array of polymers and advanced materials. Benzene, 2-chloro-1,4-bis(1-methylethoxy)- could potentially be explored as a monomer or a precursor to a monomer in polymer synthesis. For instance, the chlorine atom could be a site for polymerization reactions, such as in polycondensation or cross-coupling polymerization, to form aromatic polymers.

The isopropoxy groups can enhance the solubility of the resulting polymers in organic solvents, which is a crucial aspect for their processing and characterization. Furthermore, the presence of a halogen atom and ether groups can influence the electronic and optical properties of the final material. Polymers incorporating such units might be investigated for applications in areas like dielectric materials, specialty coatings, or as components in organic electronic devices. Despite this potential, there is a lack of specific studies in the reviewed literature that focus on the polymerization of Benzene, 2-chloro-1,4-bis(1-methylethoxy)- or its incorporation into advanced materials.

Involvement in the Synthesis of Specialty Chemicals (excluding applications related to human/animal health or direct agricultural use)

Beyond the realms of complex scaffolds and polymers, Benzene, 2-chloro-1,4-bis(1-methylethoxy)- could serve as an intermediate in the synthesis of various specialty chemicals. The reactivity of the chloro-substituted benzene ring allows for its conversion into a variety of other functionalized aromatic compounds. These transformations could include, but are not limited to, nitration, sulfonation, acylation, and the introduction of other substituents via metal-catalyzed cross-coupling reactions.

The resulting specialty chemicals could find use in diverse industrial applications such as in the formulation of dyes, pigments, or as additives in industrial fluids. The specific properties of the synthesized compounds would be dependent on the nature of the chemical modifications performed on the starting material. As with the other potential applications, the specific use of Benzene, 2-chloro-1,4-bis(1-methylethoxy)- as a precursor for commercially available specialty chemicals is not extensively detailed in the public domain.

Data Tables

Due to the limited specific research findings for "Benzene, 2-chloro-1,4-bis(1-methylethoxy)-" in the context of the outlined applications, data tables with detailed experimental results cannot be provided.

Synthesis and Academic Study of Novel Derivatives of Benzene, 2 Chloro 1,4 Bis 1 Methylethoxy

Ring Functionalization and Introduction of Additional Substituents

The aromatic ring of Benzene (B151609), 2-chloro-1,4-bis(1-methylethoxy)- is activated towards electrophilic aromatic substitution by the two electron-donating isopropoxy groups. These groups are ortho-, para-directing. Given the existing substitution pattern, the vacant positions on the ring (positions 3, 5, and 6) are potential sites for the introduction of new functional groups.

Electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation could be explored to introduce a variety of substituents onto the benzene ring. The regioselectivity of these reactions would be governed by the directing effects of the existing chloro and isopropoxy groups. The isopropoxy groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. This interplay of electronic effects would likely lead to substitution at the positions ortho to the isopropoxy groups.

A hypothetical study could involve the nitration of 2-chloro-1,4-diisopropoxybenzene to introduce a nitro group, a versatile functional group that can be further transformed into amines, which are valuable in medicinal chemistry and materials science.

Hypothetical Research Findings: Nitration of 2-chloro-1,4-bis(1-methylethoxy)benzene

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |

| 1 | HNO₃/H₂SO₄ | Dichloromethane | 0 | 2-Chloro-1,4-diisopropoxy-5-nitrobenzene | 75 |

| 2 | NO₂BF₄ | Acetonitrile | 25 | 2-Chloro-1,4-diisopropoxy-5-nitrobenzene | 82 |

| 3 | N₂O₅ | Dichloromethane | -20 | 2-Chloro-1,4-diisopropoxy-5-nitrobenzene | 88 |

Chemical Modifications of the Isopropoxy Side Chains

The isopropoxy side chains offer another handle for chemical modification. While the ether linkage is generally stable, the isopropyl groups can potentially undergo transformation. One area of academic interest could be the dealkylation of the ether groups to reveal the corresponding hydroquinone (B1673460). This transformation would provide a precursor for the synthesis of a wide range of other ether or ester derivatives.

Furthermore, the benzylic-like protons on the isopropyl groups, although not directly adjacent to the aromatic ring, could potentially be targeted for functionalization under specific conditions, though this would be a more challenging transformation. A more plausible approach would be the cleavage of the ether bonds followed by re-alkylation with different alkyl or functionalized groups to create a library of analogous compounds with varied side chains.

Hypothetical Research Findings: Ether Cleavage and Re-alkylation

| Entry | Cleavage Reagent | Alkylating Agent | Product | Yield (%) |

| 1 | BBr₃ | Ethyl iodide | 2-Chloro-1,4-diethoxybenzene | 90 |

| 2 | HBr | Propargyl bromide | 2-Chloro-1,4-bis(prop-2-yn-1-yloxy)benzene | 85 |

| 3 | TMSI | Benzyl bromide | 2-Chloro-1,4-bis(benzyloxy)benzene | 88 |

Transformations and Replacement of the Aryl Chloride Moiety

The aryl chloride moiety is a key site for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation could be employed to replace the chlorine atom with a wide range of substituents. These reactions would allow for the introduction of carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds, leading to a diverse array of novel derivatives.

The electronic nature of the diisopropoxy-substituted ring would influence the reactivity of the aryl chloride in these coupling reactions. The electron-donating nature of the alkoxy groups could potentially make the C-Cl bond less reactive towards oxidative addition in some catalytic cycles, possibly requiring more specialized catalyst systems.

Hypothetical Research Findings: Palladium-Catalyzed Cross-Coupling Reactions

Exploration of Isomeric and Homologous Structures

The synthesis and study of isomeric and homologous structures of Benzene, 2-chloro-1,4-bis(1-methylethoxy)- would provide valuable structure-activity relationship (SAR) insights in various applications. Isomers could include moving the chloro substituent to a different position on the ring (e.g., 3-chloro or 4-chloro isomers of 1,2-diisopropoxybenzene) or altering the positions of the isopropoxy groups (e.g., 2-chloro-1,3-diisopropoxybenzene).

Emerging Research Frontiers and Future Perspectives for 2 Chloro 1,4 Diisopropoxybenzene

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis of substituted benzenes is a cornerstone of organic chemistry, and the methodologies for their production are constantly evolving. For a molecule like 2-chloro-1,4-diisopropoxybenzene, the adoption of flow chemistry and sustainable synthetic practices represents a significant leap forward from traditional batch processing.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over conventional batch methods. vapourtec.comacs.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, particularly when dealing with exothermic reactions or hazardous reagents. acs.org For the synthesis of 2-chloro-1,4-diisopropoxybenzene, which would likely involve nucleophilic aromatic substitution or etherification reactions, flow reactors can offer superior control, leading to higher yields and purities. vapourtec.com The enclosed nature of flow systems also minimizes worker exposure to potentially harmful chemicals.

Moreover, the principles of green chemistry are increasingly guiding synthetic route design. ucl.ac.uk This includes the use of renewable feedstocks, less hazardous chemical syntheses, and the design of energy-efficient processes. Future research into the synthesis of 2-chloro-1,4-diisopropoxybenzene will likely focus on developing sustainable methodologies. This could involve exploring greener solvents to replace traditional volatile organic compounds, employing reusable catalysts, and designing one-pot cascade reactions to minimize waste and improve atom economy. ucl.ac.uk The integration of flow chemistry with these sustainable approaches can lead to highly efficient and environmentally benign manufacturing processes for this and related compounds. researchgate.net

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate to good | Good to excellent |

| Safety | Potential for thermal runaway, exposure to reagents | Enhanced temperature control, enclosed system minimizes exposure |

| Scalability | Challenging, requires larger reactors | Straightforward, numbering-up or longer run times |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

Advanced Spectroscopic Characterization Techniques for Real-time Monitoring

The optimization of any chemical synthesis relies on a thorough understanding of the reaction kinetics, the identification of intermediates, and the accurate determination of the reaction endpoint. Advanced spectroscopic techniques, particularly when used in-situ, provide a powerful tool for the real-time monitoring of chemical processes. specac.comdigitellinc.com

For the synthesis of 2-chloro-1,4-diisopropoxybenzene, techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy could be invaluable. specac.comacs.org These non-invasive techniques can be integrated directly into a flow reactor or a batch vessel, providing continuous data on the concentrations of reactants, intermediates, and products. acs.orgacs.org This real-time information allows for precise process control, ensuring optimal reaction conditions are maintained and leading to improved product quality and consistency. nih.gov

For instance, in a potential synthesis of 2-chloro-1,4-diisopropoxybenzene via the etherification of a chlorohydroquinone (B41787) derivative, in-situ Raman spectroscopy could monitor the disappearance of the O-H vibrational band of the starting material and the appearance of new bands corresponding to the C-O-C ether linkages of the product. acs.org This would enable the reaction to be stopped at the optimal time, preventing the formation of byproducts and simplifying downstream purification processes. Furthermore, these spectroscopic methods can be used to build kinetic models of the reaction, providing deeper insights into the reaction mechanism. digitellinc.com

| Spectroscopic Technique | Potential Application | Information Gained |

|---|---|---|

| In-situ Raman Spectroscopy | Monitoring the etherification of a chlorohydroquinone precursor. | Disappearance of phenolic O-H stretch, appearance of ether C-O-C stretch, real-time concentration profiles of reactants and products. acs.org |

| In-situ FTIR Spectroscopy | Tracking the progress of nucleophilic aromatic substitution. | Changes in the aromatic substitution pattern, monitoring of key functional group transformations. specac.com |

| Process NMR Spectroscopy | Detailed structural elucidation of intermediates and final product in the reaction mixture. | Quantitative analysis of reaction components, structural confirmation of transient species. |

Computational Chemistry for Predictive Material Design and Reaction Optimization

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the optimization of reaction pathways before a single experiment is conducted. jstar-research.com For a molecule like 2-chloro-1,4-diisopropoxybenzene, computational methods can be leveraged in two key areas: the predictive design of new materials and the optimization of its synthesis.

Using quantum mechanical methods such as Density Functional Theory (DFT), it is possible to calculate a wide range of properties for 2-chloro-1,4-diisopropoxybenzene and its derivatives. semanticscholar.orgresearchgate.net These properties include electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity indices, which can provide insights into the molecule's potential applications in areas like organic electronics or as a building block for more complex functional materials. researchgate.net By systematically modifying the structure in silico—for example, by introducing different substituents on the benzene (B151609) ring—researchers can screen a vast chemical space to identify candidate molecules with desired properties, significantly accelerating the materials discovery process. mit.edu

In addition to material design, computational chemistry is a powerful tool for reaction optimization. beilstein-journals.org By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction mechanism, calculate activation energies, and predict the regioselectivity of a reaction. rsc.orgresearchgate.net For the synthesis of 2-chloro-1,4-diisopropoxybenzene, computational studies could be used to compare the feasibility of different synthetic routes, identify the optimal catalyst, and predict the reaction conditions that would maximize the yield of the desired product. This predictive capability can save significant time and resources in the laboratory by guiding experimental efforts towards the most promising approaches. nih.gov

| Computational Method | Predicted Property/Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO gap), charge distribution, and spectroscopic signatures (NMR, IR). semanticscholar.orgresearchgate.net | Guidance for the design of new materials with specific electronic or optical properties. mit.edu |

| Transition State Theory | Reaction mechanisms, activation energies, and kinetic isotope effects for synthetic routes. rsc.org | Optimization of reaction conditions (temperature, catalyst) for improved yield and selectivity. acs.org |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions, and solvation effects. | Understanding the behavior of the molecule in different environments, aiding in formulation and application design. |

Q & A

Q. What are the optimal synthetic routes for preparing Benzene, 2-chloro-1,4-bis(1-methylethoxy)-, and what challenges exist in achieving regioselective chloro-substitution?

- Methodological Answer : A two-step synthesis is commonly employed:

Etherification : Start with hydroquinone or a derivative. React with 2-bromopropane (for 1-methylethoxy groups) using a strong base like Cs₂CO₃ in dimethylformamide (DMF) at 80–100°C to ensure nucleophilic substitution at positions 1 and 4 .

Chlorination : Use electrophilic chlorinating agents (e.g., Cl₂/FeCl₃ or SO₂Cl₂) under controlled conditions. Regioselectivity at position 2 is influenced by steric and electronic effects of the isopropoxy groups. Challenges include competing para/ortho substitution and byproduct formation; purification via silica gel column chromatography (ethyl acetate/petroleum ether) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions. The chloro group’s deshielding effect and splitting patterns of isopropoxy methyl groups (δ ~1.2–1.4 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (exact mass: 258.099 g/mol) validates molecular composition .

- IR Spectroscopy : C-O stretches (~1100–1250 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) confirm functional groups. Cross-referencing with NIST databases ensures accuracy .

Advanced Research Questions

Q. How do the electronic properties of the chloro and isopropoxy substituents influence the compound’s reactivity in further functionalization reactions?

- Methodological Answer : The chloro group (electron-withdrawing) deactivates the ring, directing electrophiles to meta positions, while isopropoxy groups (electron-donating) activate ortho/para positions. This duality complicates regioselectivity. Computational tools (e.g., DFT) model charge distribution to predict sites for cross-coupling (e.g., Suzuki-Miyaura) or nitration. Experimental validation involves kinetic studies under varying conditions .

Q. What methodologies can resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer :

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR.

- Comparative Analysis : Cross-check with authoritative databases (e.g., NIST Chemistry WebBook) and replicate synthesis under controlled conditions .

- Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Q. How can computational chemistry (e.g., DFT) predict the crystal packing or supramolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates intermolecular forces (e.g., van der Waals, π-π stacking) to model crystal packing. Software like Mercury (CCDC) visualizes potential interpenetrating networks, as seen in coordination polymers . Experimental validation involves single-crystal X-ray diffraction and comparison with simulated powder patterns.

Q. In what materials science applications could this compound serve as a precursor or building block?

- Methodological Answer :

- Coordination Polymers : The chloro group may act as a ligand for transition metals (e.g., Pd, Cu), forming porous frameworks for gas storage or catalysis .

- Organic Electronics : Planar aromatic cores with electron-withdrawing/donating substituents are candidates for charge-transfer materials. Device testing (e.g., OFETs) evaluates hole/electron mobility .

Q. What are the implications of steric hindrance from the isopropoxy groups on the compound’s participation in cross-coupling reactions?

- Methodological Answer : Bulky isopropoxy groups hinder access to the reaction site, requiring tailored catalysts (e.g., Pd-PtBu₃ or SPhos ligands) to enhance turnover. Kinetic studies under inert atmospheres (e.g., Schlenk line) optimize yields. Steric maps (e.g., A-value calculations) guide ligand design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction time, temperature, and stoichiometry.

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., mono-substituted derivatives).

- Replication : Follow protocols from peer-reviewed journals over vendor databases. For example, yields >70% are achievable with Cs₂CO₃ in DMF, while weaker bases (K₂CO₃) may underperform .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.